2-(Isopropylamino)nicotinonitrile
Overview
Description
2-(Isopropylamino)nicotinonitrile is an organic compound with the molecular formula C9H11N3. It is a colorless crystalline solid widely used in pharmaceutical research due to its high purity and stability . The compound features a pyridine ring with a nitrile group and an isopropylamine substituent, making it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Isopropylamino)nicotinonitrile can be synthesized from 2-chloro-4-cyanopyridine and isopropylamine . The reaction typically involves the nucleophilic substitution of the chlorine atom by the isopropylamine group under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same principles as laboratory methods. The process would likely include optimization of reaction conditions to maximize yield and purity, along with purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylamino)nicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can be susceptible to nucleophilic substitution reactions, where it is replaced by another nucleophile.
Condensation Reactions: The amine group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Condensation Reactions: Reagents such as aldehydes or ketones are used, often in the presence of acid or base catalysts to facilitate the reaction.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield an amine-substituted pyridine derivative.
Condensation Reactions: The major products are imines or enamines, depending on the specific reactants and conditions.
Scientific Research Applications
2-(Isopropylamino)nicotinonitrile has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with desired properties.
Medicinal Chemistry: Due to its pyridine ring and functional groups, it holds potential for development into new therapeutic agents.
Material Science: Its properties, such as conductivity or self-assembly behavior, could be of interest for material science applications.
Mechanism of Action
Currently, there is no specific scientific literature available detailing the mechanism of action of 2-(Isopropylamino)nicotinonitrile. its structural features suggest it could interact with various molecular targets and pathways, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Nicotinonitrile (3-cyanopyridine): An organic compound with a pyridine ring and a nitrile group attached to the 3-position.
2-(Isopropylamino)isonicotinonitrile: A similar compound with the isopropylamine group attached to a different position on the pyridine ring.
Properties
IUPAC Name |
2-(propan-2-ylamino)pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-7(2)12-9-8(6-10)4-3-5-11-9/h3-5,7H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFMJXOQGAWSJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CC=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439892 | |
Record name | 2-(ISOPROPYLAMINO)NICOTINONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28721-27-9 | |
Record name | 2-(ISOPROPYLAMINO)NICOTINONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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